N-(pyrimidin-5-ylmethyl)pentan-3-amine
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Overview
Description
N-(pyrimidin-5-ylmethyl)pentan-3-amine is an organic compound with the molecular formula C10H17N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-5-ylmethyl)pentan-3-amine typically involves the reaction of pyrimidine-5-carbaldehyde with pentan-3-amine. The reaction is often catalyzed by an acid such as p-toluenesulfonic acid and carried out in a solvent like toluene. The mixture is refluxed for several hours, and the solvent is then removed under reduced pressure. Methanol is added to the residue to complete the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-5-ylmethyl)pentan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-(pyrimidin-5-ylmethyl)pentan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(pyrimidin-5-ylmethyl)pentan-3-amine involves its interaction with specific molecular targets. Pyrimidine derivatives often act by inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Another pyrimidine derivative with similar structural features.
Pyrimidine-5-carbaldehyde: A precursor in the synthesis of N-(pyrimidin-5-ylmethyl)pentan-3-amine.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the pentan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(pyrimidin-5-ylmethyl)pentan-3-amine |
InChI |
InChI=1S/C10H17N3/c1-3-10(4-2)13-7-9-5-11-8-12-6-9/h5-6,8,10,13H,3-4,7H2,1-2H3 |
InChI Key |
LXFBHTFHIQBSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CN=CN=C1 |
Origin of Product |
United States |
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